N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Description
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-chlorobenzyl group at position 5 and a 3-fluorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its electron-rich aromatic system, which facilitates interactions with biological targets, while the 4-chlorophenyl and 3-fluorobenzyl substituents enhance lipophilicity and bioavailability .
The synthesis of analogous thiadiazole derivatives typically involves condensation reactions between thiosemicarbazides and carboxylic acid derivatives under acidic conditions, as seen in and . Microwave-assisted synthesis methods () have also been employed to improve reaction efficiency for similar compounds.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-12-6-4-10(5-7-12)8-14-20-21-16(23-14)19-15(22)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZSTYUKMXWVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Below is a comparative analysis of structurally related thiadiazole and oxadiazole derivatives:
Physicochemical Properties
- Target Compound : Predicted pKa = 8.29 ± 0.50; Density = 1.427 ± 0.06 g/cm³ ().
- Sulfamoyl Derivative () : The dimethylsulfamoyl group enhances solubility in polar solvents, contrasting with the lipophilic 4-chlorobenzyl group in the target compound.
Key Differentiators
Fluorine vs. Chlorine Substituents: The 3-fluorobenzamide in the target compound may improve metabolic stability compared to non-fluorinated analogs ().
Thiadiazole vs. Oxadiazole Cores : Thiadiazoles generally exhibit higher electron density and stronger hydrogen-bonding capacity than oxadiazoles, influencing target binding ().
Hybrid Structures : Compounds combining thiadiazole with triazole or oxadiazole () show enhanced bioactivity but may suffer from synthetic complexity.
Biological Activity
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, discussing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C14H13ClN4OS
- Molecular Weight : 304.80 g/mol
- LogP : 4.1378 (indicating lipophilicity)
This unique combination of functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation by binding to their active sites.
- Receptor Modulation : It may also act on various receptors, either as an agonist or antagonist, thus modulating cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Research has shown that derivatives similar to this compound exhibit IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4f | MCF-7 | 5.36 |
| 5-FU | MCF-7 | Control |
These findings indicate a promising potential for the compound in cancer therapy.
Antiviral Activity
In addition to anticancer properties, some studies have explored the antiviral potential of thiadiazole derivatives against Tobacco Mosaic Virus (TMV):
- Bioactivity Studies : Certain derivatives demonstrated approximately 50% inhibition of TMV, suggesting that compounds like this compound could be effective in agricultural applications .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines using the MTT assay. The results indicated that structural modifications significantly influenced their biological activity.
- In Vivo Studies : In vivo experiments using tumor-bearing mice models showed that certain thiadiazole derivatives could effectively target sarcoma cells, demonstrating their therapeutic potential in oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
